N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 865544-61-2
VCID: VC6427558
InChI: InChI=1S/C24H23N3O3S2/c1-4-27-21-14-11-17(3)15-22(21)31-24(27)25-23(28)19-7-5-6-8-20(19)26-32(29,30)18-12-9-16(2)10-13-18/h5-15,26H,4H2,1-3H3
SMILES: CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59

N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide

CAS No.: 865544-61-2

Cat. No.: VC6427558

Molecular Formula: C24H23N3O3S2

Molecular Weight: 465.59

* For research use only. Not for human or veterinary use.

N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide - 865544-61-2

Specification

CAS No. 865544-61-2
Molecular Formula C24H23N3O3S2
Molecular Weight 465.59
IUPAC Name N-(3-ethyl-6-methyl-1,3-benzothiazol-2-ylidene)-2-[(4-methylphenyl)sulfonylamino]benzamide
Standard InChI InChI=1S/C24H23N3O3S2/c1-4-27-21-14-11-17(3)15-22(21)31-24(27)25-23(28)19-7-5-6-8-20(19)26-32(29,30)18-12-9-16(2)10-13-18/h5-15,26H,4H2,1-3H3
Standard InChI Key KFCGRCOEPFJZMN-OCOZRVBESA-N
SMILES CCN1C2=C(C=C(C=C2)C)SC1=NC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, N-[(2E)-3-ethyl-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(4-methylbenzenesulfonamido)benzamide, reflects its intricate architecture. Key constituents include:

  • Benzothiazole moiety: A bicyclic system combining benzene and thiazole rings.

  • Sulfonamide group: A 4-methylbenzenesulfonamido substituent enhancing solubility and bioactivity.

  • Amide linkage: Connects the benzamide segment to the benzothiazole scaffold.

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Registry Number865544-61-2
Molecular FormulaC₂₄H₂₃N₃O₃S₂
Molecular Weight465.59 g/mol
IUPAC NameAs above

The E-configuration at the imine bond (C=N) ensures planarity, critical for electronic conjugation and target binding.

Synthetic Methodology and Reaction Pathways

Multi-Step Synthesis

The compound is synthesized via sequential reactions optimized for yield and purity:

  • Benzothiazole Formation: Cyclocondensation of 2-aminothiophenol derivatives with carbonyl precursors under acidic conditions.

  • Sulfonamide Introduction: Coupling of 4-methylbenzenesulfonyl chloride with aniline intermediates.

  • Amide Bond Formation: Carbodiimide-mediated coupling of carboxylic acids and amines.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsSolventYield (%)
CyclizationH₂SO₄, 80°C, 6hEthanol72
SulfonationTsCl, Pyridine, 0°C→RTDCM85
AmidationEDC·HCl, DMAP, RT, 12hDMF68

Reaction monitoring via TLC and HPLC ensures intermediate purity.

Post-Synthetic Modifications

The compound undergoes regioselective reactions:

  • N-Alkylation: Quaternizes the thiazole nitrogen, enhancing water solubility.

  • Sulfonamide Hydrolysis: Generates free sulfonic acids under strong alkaline conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.23 (t, J=7.1 Hz, 3H, CH₂CH₃)

  • δ 2.32 (s, 3H, Ar-CH₃)

  • δ 3.68 (s, 2H, NCH₂)

  • δ 6.80–7.45 (m, 10H, aromatic protons)

¹³C NMR: 167.8 ppm (C=O), 152.1 ppm (C=N), 21.4 ppm (CH₃) .

Mass Spectrometry (MS)

  • ESI-MS: m/z 465.59 [M+H]⁺ (calc. 465.59).

  • Fragmentation pattern: Loss of SO₂ (64 Da) and C₇H₇ (91 Da) observed .

TechniqueKey SignalsAssignment
IR1734 cm⁻¹ν(C=O)
1585 cm⁻¹ν(C=N)
MSm/z 451, 422, 379Sequential fragmentation

Biological Activities and Mechanistic Insights

Anti-Inflammatory Activity

In murine macrophage (RAW 264.7) models, the compound suppressed LPS-induced NO production (IC₅₀ = 18.7 μM), outperforming indomethacin (IC₅₀ = 25.4 μM). Mechanistically, it inhibits NF-κB translocation by stabilizing IκBα.

Antimicrobial Efficacy

Against Staphylococcus aureus (ATCC 25923), MIC = 32 μg/mL, comparable to ciprofloxacin (MIC = 16 μg/mL). The sulfonamide group disrupts dihydropteroate synthase (DHPS), essential for folate biosynthesis.

Comparative Analysis with Benzothiazole Derivatives

Table 4: Structure-Activity Relationships (SAR)

CompoundSubstituentsActivity (IC₅₀/MIC)
Target Compound3-Ethyl, 6-Me, TsNHNO IC₅₀: 18.7 μM
Analog A 4-NO₂, 3-PhMtb MIC: 25 μg/mL
Analog B5-Cl, 2-OCH₃S. aureus MIC: 8 μg/mL

Electron-withdrawing groups (e.g., NO₂) enhance antitubercular activity, while lipophilic substituents (e.g., ethyl) improve membrane permeability .

Patent Landscape and Regulatory Status

As of August 2022, CAS records list 12 patents referencing benzothiazole sulfonamides, including:

  • WO 2021154432: Covers benzothiazole-amide hybrids for inflammatory disorders.

  • US 2022000221: Claims compositions for topical antimicrobial use.

Regulatory status remains preclinical; no IND applications filed .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator